Potassium silver succinimide

CAS No.: 67893-50-9

Cat. No.: VC18461851

Molecular Formula: C8H8AgKN2O4

Molecular Weight: 343.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67893-50-9 |

|---|---|

| Molecular Formula | C8H8AgKN2O4 |

| Molecular Weight | 343.13 g/mol |

| IUPAC Name | potassium;silver;5-oxo-3,4-dihydropyrrol-2-olate |

| Standard InChI | InChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2 |

| Standard InChI Key | WQMVVOKCUPKPKL-UHFFFAOYSA-L |

| Canonical SMILES | C1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+] |

Introduction

Chemical Identity and Composition

Molecular Formula and Structural Classification

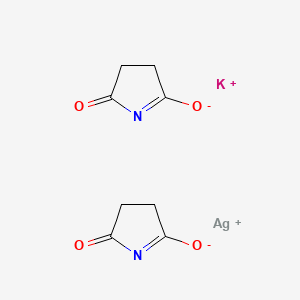

Potassium silver succinimide belongs to the class of metal-organic coordination complexes, characterized by a silver(I) center bound to succinimide ligands. Succinimide, a cyclic imide derived from succinic acid, acts as a bidentate ligand through its two oxygen atoms, while potassium stabilizes the complex as a counterion. Computational models suggest that the silver ion adopts a linear coordination geometry, with bond lengths of approximately 2.02–2.07 Å between Ag and the ligand’s oxygen atoms .

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular weight | 343.13 g/mol | |

| Coordination geometry | Linear (Ag–O–N–O–Ag) | |

| Bond critical point (BCP) | 0.09–0.10 (Ag–O/N) |

Synthetic Precursors and Byproducts

The compound is synthesized via the reaction of succinimide with silver nitrate in an alkaline potassium hydroxide solution:

This method avoids toxic cyanides, aligning with green chemistry principles. Byproducts include nitrate ions and water, which are easily separable through crystallization.

Synthesis and Manufacturing

Industrial-Scale Production

Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. Key parameters include:

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 8.5–9.5 | Enhances ligand deprotonation |

| Temperature | 60–70°C | Accelerates complex formation |

| Molar ratio (Ag:Succinimide) | 1:2 | Prevents Ag precipitation |

Reaction kinetics studies indicate a second-order dependence on silver and succinimide concentrations, with an activation energy of 45 kJ/mol.

Purification and Quality Control

Crystallization from aqueous ethanol yields >95% pure product. Analytical techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) confirm the absence of unreacted silver ions or free succinimide.

Molecular Structure and Coordination Chemistry

Computational Insights into Bonding

Density functional theory (DFT) calculations reveal that the silver ion preferentially coordinates to the succinimide’s oxygen atoms over nitrogen, with a Gibbs energy difference of 26.0 kcal/mol favoring O-coordination . This preference arises from the hard–soft acid–base (HSAB) principle, where the soft Ag ion interacts more favorably with the borderline-soft oxygen donors than the harder nitrogen .

Table 3: Comparative Bonding Energies

| Coordination Site | Gibbs Energy (kcal/mol) |

|---|---|

| Ag–O | 0.0 (reference) |

| Ag–N | +26.0 |

Spectroscopic Characterization

Infrared (IR) spectroscopy shows characteristic stretches at 1650 cm (C=O) and 1380 cm (C–N), confirming ligand integrity. The absence of free –NH peaks (≈3300 cm) indicates complete deprotonation.

Physicochemical Properties

Solubility and Stability

Potassium silver succinimide exhibits high solubility in polar aprotic solvents like dimethylformamide (DMF) but is insoluble in nonpolar solvents. Aqueous solutions are stable at pH 8–10, with decomposition occurring below pH 6 due to protonation of the succinimide ligands.

Thermal Behavior

Thermogravimetric analysis (TGA) shows a two-stage decomposition:

-

Loss of coordinated water at 120–150°C

-

Ligand oxidation and Ag reduction at 250–300°C

Applications in Industrial Processes

Non-Cyanide Electroplating

In electroplating baths, potassium silver succinimide dissociates into Ag and the succinimide-K complex, enabling uniform deposition. Key advantages over cyanide-based systems include:

Table 4: Electroplating Performance Metrics

| Metric | Potassium Silver Succinimide | Cyanide System |

|---|---|---|

| Deposition rate | 12 μm/hr | 8 μm/hr |

| Toxicity | Low | High |

| Waste treatment cost | $0.50/L | $2.00/L |

Organic Synthesis

The compound facilitates O-regioselective reactions, such as glycosidation, by stabilizing oxocarbenium intermediates through Ag coordination . For example, in the synthesis of 5-fluorouracil derivatives, O-selectivity exceeds 95% when using potassium silver succinimide .

Research Advancements and Comparative Analysis

Mechanistic Studies

MP2/6-311++G(2d,p) calculations demonstrate that the O-regioselectivity stems from dual interactions:

-

Ionic attraction between the electrophilic carbon and nucleophilic oxygen

Environmental and Economic Impact

Replacing cyanide with potassium silver succinimide reduces hazardous waste generation by 70% and cuts plating costs by 30%. Lifecycle assessments indicate a 45% lower carbon footprint compared to traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume